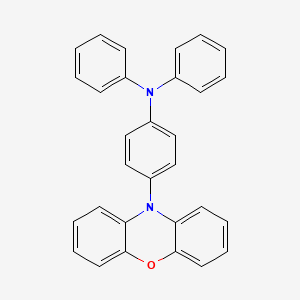
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core linked to a diphenylaniline moiety.
Preparation Methods
The synthesis of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline typically involves organic synthetic routes. One common method includes the nucleophilic substitution reaction of key intermediates with phenoxazine units . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Phenoxazine derivatives have shown potential as antitumor agents, with applications in chemotherapy.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with molecular targets such as enzymes and receptors. For instance, phenoxazine derivatives can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The compound’s structure allows it to interact with various molecular pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as 4-(10H-Phenoxazin-10-yl)benzaldehyde and 4-(10H-Phenoxazin-10-yl)benzonitrile . These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its diphenylaniline moiety, which enhances its photophysical properties and makes it suitable for applications in OLEDs and other electronic materials.
Properties
Molecular Formula |
C30H22N2O |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)25-19-21-26(22-20-25)32-27-15-7-9-17-29(27)33-30-18-10-8-16-28(30)32/h1-22H |
InChI Key |
KKKBOLYXONAQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


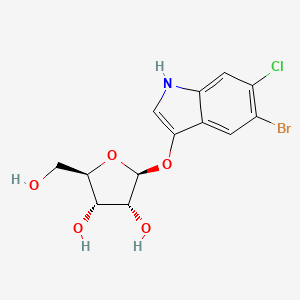
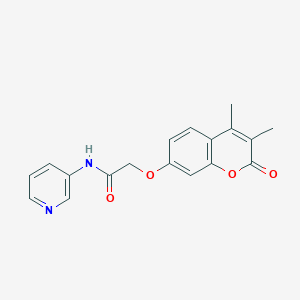

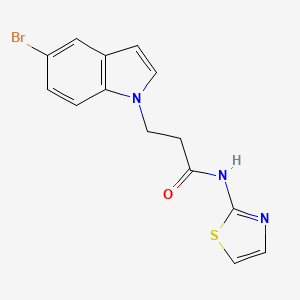
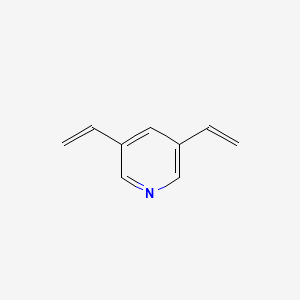
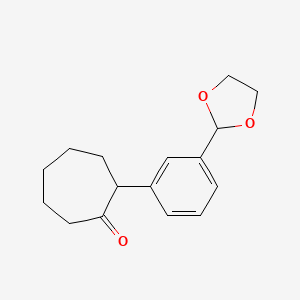
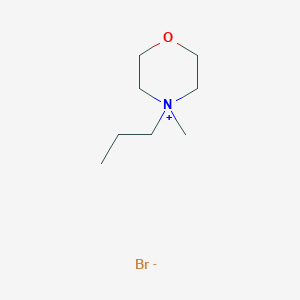
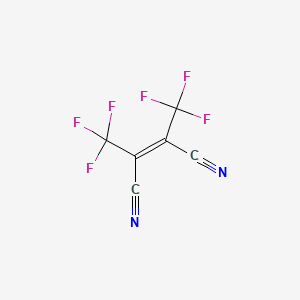
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
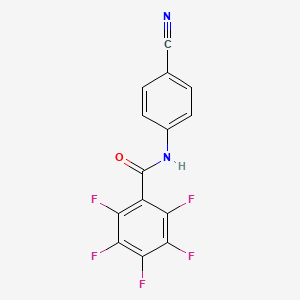
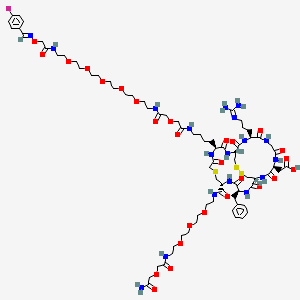
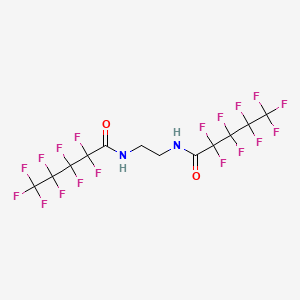
![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
